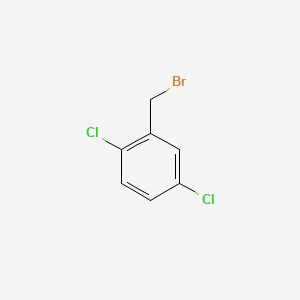

2,5-Dichlorobenzyl bromide

Descripción

Nomenclature and Chemical Classification

The precise naming and classification of a chemical compound are fundamental to scientific communication, ensuring clarity and avoiding ambiguity.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-(bromomethyl)-1,4-dichlorobenzene . smolecule.comscbt.comchemicalbook.com This name precisely describes the molecular structure: a benzene (B151609) ring with two chlorine atoms at positions 1 and 4, and a bromomethyl (-CH2Br) group at position 2. The compound is also known by other synonyms, including 1-(Bromomethyl)-2,5-dichlorobenzene and α-Bromo-2,5-dichlorotoluene. tcichemicals.com

| Identifier | Value |

| IUPAC Name | 2-(bromomethyl)-1,4-dichlorobenzene smolecule.comscbt.comchemicalbook.com |

| CAS Number | 85482-13-9 scbt.comsigmaaldrich.com |

| Molecular Formula | C₇H₅BrCl₂ smolecule.comscbt.com |

| Molecular Weight | 239.92 g/mol smolecule.comsigmaaldrich.com |

2,5-Dichlorobenzyl bromide is classified as an aromatic halide. smolecule.com This classification stems from its structure, which consists of a halogen atom (bromine) attached to the alkyl side-chain of an aromatic ring that is also substituted with other halogen atoms (chlorine). smolecule.com More specifically, it can be described as a halogenated benzyl (B1604629) bromide derivative. chemblink.com The presence of the benzylic bromide group makes the compound particularly reactive toward nucleophilic substitution. smolecule.com

Significance and Context in Organic Chemistry

The importance of this compound in organic chemistry is primarily due to its function as a versatile building block for creating more elaborate molecules.

This compound serves as a crucial intermediate in a variety of organic syntheses. smolecule.com Its utility lies in the reactivity of the benzylic bromine atom, which is a good leaving group in nucleophilic substitution reactions. smolecule.com This allows for the introduction of the 2,5-dichlorobenzyl moiety into a wide range of molecules.

Key reactions involving this compound include:

Nucleophilic Substitution : The bromine atom can be readily displaced by various nucleophiles, such as amines or alcohols, to form new derivatives. smolecule.com

Coupling Reactions : It can participate in coupling reactions with organometallic reagents, enabling the formation of more complex carbon skeletons. smolecule.com

A specific documented application is its use in the chemoselective alkylation of the hydroxyl group of corresponding esters to synthesize methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate. smolecule.comsigmaaldrich.com

| Property | Description |

| Physical State | Solid sigmaaldrich.com |

| Melting Point | 38-42 °C sigmaaldrich.com |

| Solubility | Insoluble in water chemicalbook.com |

Benzyl bromides are recognized as important and frequently used building blocks for creating target molecules in the pharmaceutical and agrochemical industries. rsc.orgrsc.org this compound, as a member of this class, serves as a valuable intermediate in the synthesis of new compounds for these sectors. smolecule.com

In pharmaceutical research, the dichlorobenzyl group can be incorporated into larger molecules to modulate their biological activity. The compound is explored for its potential in developing antimicrobial agents. smolecule.com While specific applications for the 2,5-dichloro isomer are a subject of ongoing research, related structures like 2,6-dichlorobenzyl bromide are used as intermediates for antibacterial and antitumor agents. chemblink.com

In the agrochemical field, halogenated aromatic compounds are integral to the synthesis of various active ingredients. Research into related compounds, such as 2,6-dichlorobenzyl bromide, has shown their utility in creating herbicides, fungicides, and insecticides. chemblink.com The chemical reactivity of these benzyl bromides allows for the introduction of diverse functional groups, leading to a wide array of potentially bioactive compounds for agricultural use. chemblink.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(bromomethyl)-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVDOPTUDWJHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393027 | |

| Record name | 2,5-Dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85482-13-9 | |

| Record name | 2,5-Dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichlorobenzyl Bromide

Established Synthetic Routes

Traditional methods for synthesizing 2,5-Dichlorobenzyl bromide rely on well-established chemical reactions, often beginning with the appropriate toluene (B28343) derivative.

A primary and well-established method for the synthesis of benzyl (B1604629) bromides is the free-radical bromination of toluene derivatives. byjus.com The most common application of this strategy for preparing this compound is the Wohl-Ziegler reaction. wikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV light. wikipedia.orgscientificupdate.com

The reaction proceeds via a free-radical chain mechanism. byjus.com The initiator generates a radical, which then abstracts a hydrogen atom from the methyl group of 2,5-dichlorotoluene (B98588). This creates a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction. organic-chemistry.org Using NBS is advantageous because it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. wikipedia.orgorganic-chemistry.org Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice, though due to safety and environmental concerns, other solvents like acetonitrile (B52724) or trifluorotoluene have been adopted. wikipedia.orgorganic-chemistry.org

The synthesis of this compound can be approached as a multi-step sequence starting from a simpler benzene (B151609) derivative like toluene. This process involves first creating the specific dichlorinated aromatic ring structure, followed by the final bromination step.

The initial step is the direct chlorination of toluene. youtube.com This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), yields a mixture of isomers, primarily ortho- and para-chlorotoluene. youtube.comtaylorandfrancis.com Further chlorination of this mixture or of separated ortho-chlorotoluene can then be performed. The chlorination of ortho-chlorotoluene in the presence of specific catalyst systems, such as a metal sulfide (B99878) or a combination of a ring-chlorination catalyst and a sulfur-based co-catalyst, can produce a dichlorotoluene mixture enriched in the desired 2,5-dichlorotoluene isomer. google.com The reaction temperature is typically controlled between -20°C and 70°C to prevent the formation of side-chain chlorinated by-products. google.com After separation and purification, for instance by fractional distillation or crystallization, the pure 2,5-dichlorotoluene becomes the starting material for the final benzylic bromination step as described in section 2.1.1. google.com

Electrophilic aromatic substitution (EAS) is the fundamental strategy for preparing the necessary precursor, 2,5-dichlorotoluene, from less substituted aromatic compounds. taylorandfrancis.com The synthesis begins with an aromatic hydrocarbon, such as toluene or chlorotoluene. The methyl group of toluene is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. vedantu.com

When toluene is treated with chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃), the chlorine molecule is polarized, creating a strong electrophile (Cl⁺) that attacks the electron-rich benzene ring, substituting a hydrogen atom. youtube.com This first yields a mixture of ortho- and para-chlorotoluene. To obtain the 2,5-dichloro isomer, one can start with ortho-chlorotoluene. The existing chlorine atom is deactivating but also an ortho-, para-director. Therefore, further chlorination will direct the second chlorine atom to the positions ortho and para relative to the first chlorine, and meta to the methyl group. This leads to a mixture of dichlorotoluene isomers from which 2,5-dichlorotoluene must be separated. google.com Achieving high selectivity for the 2,5-isomer often requires specialized catalysts and controlled reaction conditions to direct the substitution pattern favorably. google.com

Advanced Synthetic Strategies

Modern synthetic chemistry aims to develop greener, safer, and more efficient processes. These advanced strategies often employ novel technologies like photocatalysis and continuous-flow reactors.

A significant advancement in benzylic bromination is the use of photocatalysis. This approach avoids the need for stoichiometric radical initiators by using light to generate the necessary radicals. This method has been successfully demonstrated for dichlorotoluene isomers, providing a model for a modern synthesis of this compound.

A particularly "green" and safe approach involves the photocatalytic oxidative benzylic bromination using a combination of hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant. nih.gov This system is advantageous as it utilizes inexpensive reagents and produces water as the only byproduct, offering 100% atom economy for the bromine source. researchgate.net

This reaction has been extensively studied for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) from 2,6-dichlorotoluene (B125461) (DCT). nih.govacs.org The process is typically carried out in a microchannel reactor under light irradiation (e.g., blue LEDs). acs.org The use of a microreactor is crucial as it overcomes the explosion risk associated with performing this reaction in a traditional batch reactor, enhances mass and heat transfer, and allows for uniform light irradiation. nih.govresearchgate.net In this system, H₂O₂ oxidizes HBr to generate bromine in situ, which is then homolytically cleaved by light to initiate the radical bromination chain reaction.

Research on the 2,6-dichloro isomer has optimized the reaction parameters, achieving a high conversion of the starting material and excellent yield of the corresponding benzyl bromide. nih.gov These findings provide a strong foundation for applying this advanced, safer, and more sustainable methodology to the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene

This table presents data from a study on a closely related isomer, demonstrating the efficacy of the advanced synthetic strategy. nih.gov

| Parameter | Optimal Condition |

| Reactant Molar Ratio (HBr:H₂O₂:DCT) | 1.5 : 1.5 : 1 |

| DCT Concentration | 21.0 wt % |

| HBr Concentration | 16.3 wt % |

| H₂O₂ Concentration | 7.7 wt % |

| Light Source | 87 W Blue Light |

| Reaction Temperature | 70 °C |

| Reaction Pressure | 0.8 MPa |

| Residence Time (in microreactor) | 5.88 min |

| Result | |

| Conversion of DCT | 98.1% |

| Yield of DCBB | 91.4% |

Table 2: Comparison of Synthetic Approaches for Benzylic Bromination

| Method | Brominating Agent(s) | Initiator/Catalyst | Key Advantages | Key Disadvantages |

| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, or UV light | Good selectivity for benzylic position; common lab-scale method. | Use of hazardous solvents (e.g., CCl₄); stoichiometric waste (succinimide). wikipedia.orgscientificupdate.com |

| Direct Bromination | Molecular Bromine (Br₂) | UV light or heat | Inexpensive bromine source. | Low selectivity; risk of ring bromination; hazardous reagent. nih.gov |

| Photocatalytic Oxidation | HBr / H₂O₂ | Light (e.g., LEDs) | Green (water is the only byproduct); high atom economy; enhanced safety in microreactors. nih.govresearchgate.net | Requires specialized equipment (photoreactor/microreactor). researchgate.net |

Photocatalytic Oxidative Benzylic Bromination

Application of Microchannel Reactors for Enhanced Safety and Efficiency

The photocatalytic oxidative benzylic bromination of dichlorotoluene derivatives with reagents like hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) is a promising green synthetic route. However, performing this reaction in traditional batch reactors carries a significant risk of explosion. nih.govacs.orgresearchgate.net Microchannel reactors offer a solution to this safety concern. nih.govacs.orgresearchgate.net

The use of a microchannel reactor for the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene has demonstrated the potential of this technology. nih.govacs.orgresearchgate.net The inherent features of microreactors, such as high surface-area-to-volume ratios, facilitate superior mass and heat transfer, enabling precise control over reaction conditions. researchgate.netresearchgate.net This enhanced control mitigates the risk of thermal runaways and allows for the safe execution of potentially explosive reactions. nih.govacs.orgresearchgate.net Furthermore, the small reaction volumes within the channels ensure that any potential incident is contained and minimized. The efficient mixing and irradiation within the microchannels also lead to improved reaction efficiency and selectivity. nih.govresearchgate.netresearchgate.net

Optimization of Reaction Parameters (Temperature, Concentration, Residence Time, Light Irradiation)

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are frequently adjusted include temperature, reactant concentrations, residence time in the reactor, and the intensity and wavelength of light irradiation in photochemical methods. nih.govresearchgate.netgla.ac.ukpublish.csiro.au

In the context of microchannel reactors, a study on the synthesis of 2,6-dichlorobenzyl bromide provides a relevant example of parameter optimization. nih.gov The optimal conditions were identified as a reaction temperature of 70 °C, a residence time of 5.88 minutes, and irradiation with 87 W blue light. nih.gov The reactant concentrations were also optimized, with specific molar ratios of HBr/H₂O₂/DCT (1.5:1.5:1) and defined concentrations for each reactant solution. nih.gov Under these optimized conditions, a high conversion of the starting material (98.1%) and a high yield of the desired product (91.4%) were achieved. nih.gov

The choice of light source is also a critical factor in photobromination reactions. The use of light-emitting diodes (LEDs) offers precise control over the wavelength of irradiation. publish.csiro.au For reactions involving N-bromosuccinimide (NBS), a wavelength of 405 nm has been found to be highly effective, aligning with the maximum absorption of NBS. publish.csiro.au Decoupling light intensity and reaction temperature is another advantage of modern reactor setups, allowing for fine-tuning of the reaction conditions. publish.csiro.au

Table 1: Optimized Reaction Parameters for the Synthesis of 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor nih.gov

| Parameter | Optimal Value |

| Temperature | 70 °C |

| Residence Time | 5.88 min |

| Light Irradiation | 87 W Blue Light |

| HBr/H₂O₂/DCT Molar Ratio | 1.5:1.5:1 |

| DCT Concentration | 21.0 wt % |

| HBr Concentration | 16.3 wt % |

| H₂O₂ Concentration | 7.7 wt % |

| Result | |

| DCT Conversion | 98.1% |

| DCBB Yield | 91.4% |

Alternative Benzylic Bromination Reagents and Systems

To overcome the drawbacks of using molecular bromine, a variety of alternative reagents and reaction systems have been developed for the benzylic bromination of toluene derivatives. nih.govresearchgate.net These alternatives aim to improve safety, selectivity, and environmental friendliness.

Hydrogen Peroxide/Hydrobromic Acid/N-Bromosuccinimide (NBS) Systems

The combination of hydrogen peroxide (H₂O₂), hydrobromic acid (HBr), and N-bromosuccinimide (NBS) represents a greener approach to benzylic bromination. nih.govresearchgate.netsciencemadness.orgepa.gov This system can be utilized in aqueous media, reducing the need for volatile organic compounds. researchgate.netsciencemadness.org The H₂O₂/HBr system, in particular, is noted for its ability to generate bromine in situ, with water being the only byproduct, making it an environmentally benign option. sciencemadness.org This system has been shown to be more reactive than NBS alone for benzyl bromination under certain conditions. researchgate.netepa.gov The reaction can be initiated by visible light, avoiding the need for chemical radical initiators. researchgate.netsciencemadness.org

Boron Tribromide (BBr₃) Applications

Boron tribromide (BBr₃) has been established as a facile reagent for the benzylic monobromination of toluene derivatives at room temperature. tandfonline.comtandfonline.com This method offers good yields and avoids the harsh conditions, such as high temperatures, often required for other bromination techniques. tandfonline.com The reaction is typically carried out in a solvent like carbon tetrachloride. tandfonline.comtandfonline.com Studies have shown that temperature plays a role in the reaction's outcome; increasing the temperature can lead to a decrease in the yield of the desired monobrominated product and a slight increase in the formation of the dibrominated byproduct. tandfonline.com It has also been discovered that bromine radicals can be generated from BBr₃ in the presence of a proton source like water under open-flask conditions, leading to a radical-mediated pathway. nih.govrsc.org

NBS/SiCl₄ and Related Protocols

The use of N-bromosuccinimide (NBS) in conjunction with tetrachlorosilane (B154696) (SiCl₄) provides a mild and efficient method for benzylic bromination at ambient temperature. nih.govresearchgate.netsciforum.netresearchgate.net This system avoids the use of carbon tetrachloride, a solvent that is now banned for industrial use. publish.csiro.ausciforum.net The reaction proceeds smoothly to give good yields of the corresponding benzyl bromides. sciforum.net This protocol is part of a broader effort to find alternatives to traditional Wohl-Ziegler bromination conditions, which often require high temperatures and radical initiators. sciforum.netchadsprep.com Other metal halides, such as ZrCl₄, TiCl₄, and AlCl₃, have also been investigated as catalysts for benzylic bromination with N-haloimides. sciforum.net

NaBrO₃/NaBr/H⁺ and KBr/Oxone Systems

Oxidative bromination systems offer another avenue for benzylic bromination. The combination of sodium bromate (B103136) (NaBrO₃) and sodium bromide (NaBr) in an acidic medium is one such system. researchgate.netnih.gov Another effective system is the use of potassium bromide (KBr) in conjunction with Oxone (potassium peroxymonosulfate). researchgate.netmdma.ch These methods generate bromine in situ, which can then participate in radical bromination reactions, often initiated by visible light. researchgate.net The KBr/Oxone system, for instance, has been successfully used for the bromination of benzylic sp³ C-H bonds at room temperature, yielding monobromides in good to excellent yields. researchgate.net

Kinetic and Mechanistic Studies of this compound Synthesis

Investigation of Reaction Kinetics and Proposed Kinetic Models

There is a lack of published studies that specifically investigate the reaction kinetics for the synthesis of this compound. Consequently, no specific kinetic models have been proposed or validated for its formation.

Determination of Pre-exponential Factor and Activation Energy

Due to the absence of dedicated kinetic studies, the pre-exponential factor and activation energy for the synthesis of this compound have not been determined or reported in the available scientific literature.

Analysis of Mass Transfer Effects in Continuous Flow Systems

While continuous flow synthesis is a modern technique applied to the production of various benzyl bromides to enhance safety and efficiency, specific analyses of mass transfer effects for the continuous flow synthesis of this compound are not described in the literature reviewed. rsc.orgapolloscientific.co.ukrsc.org

Further research is required to elucidate the kinetic and mechanistic details of this compound synthesis. Such studies would be invaluable for the optimization of its production and for a deeper understanding of its reaction pathways.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

The most common reactions involving 2,5-dichlorobenzyl bromide are nucleophilic substitutions, where the bromide ion, a good leaving group, is displaced by a nucleophile. smolecule.com This reactivity allows for the synthesis of a wide range of derivatives.

This compound readily reacts with various primary and secondary amines to form the corresponding N-substituted benzylamine (B48309) derivatives. This reaction is a standard method for introducing the 2,5-dichlorobenzyl moiety into a molecule. For instance, it can be used to synthesize various amine derivatives, which are often intermediates in the creation of more complex molecules. vulcanchem.com The general scheme for this reaction involves the nitrogen atom of the amine acting as the nucleophile, attacking the benzylic carbon and displacing the bromide ion.

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine | Product |

| Primary Amine (R-NH₂) | N-(2,5-dichlorobenzyl)amine |

| Secondary Amine (R₂NH) | N,N-disubstituted-N-(2,5-dichlorobenzyl)amine |

In a similar fashion to amines, alcohols can act as nucleophiles, reacting with this compound to form 2,5-dichlorobenzyl ethers. vulcanchem.com This reaction typically requires a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile, which then attacks the electrophilic carbon of the benzyl (B1604629) bromide.

Table 2: Examples of Nucleophilic Substitution with Alcohols

| Alcohol | Product |

| Methanol (CH₃OH) | 1-(bromomethyl)-2,5-dichlorobenzene |

| Ethanol (C₂H₅OH) | 2,5-Dichlorobenzyl ethyl ether |

A notable application of this compound is in the synthesis of specific ester derivatives. For example, it is used to synthesize methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate. chemicalbook.comchemdad.com This is achieved through the chemoselective alkylation of the hydroxyl group of the corresponding methyl hydroxybenzoate ester. chemicalbook.compsu.eduresearchgate.net The reaction is typically carried out in a solvent like acetone (B3395972), in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). psu.eduresearchgate.net

Elimination Reactions

While nucleophilic substitution is the predominant pathway, this compound can undergo elimination reactions under certain conditions to form alkenes. smolecule.com This type of reaction is less common for benzyl halides compared to secondary and tertiary alkyl halides but can be induced by strong, sterically hindered bases. The base abstracts a proton from the carbon adjacent to the benzene (B151609) ring, leading to the formation of a double bond and the elimination of hydrogen bromide.

Coupling Reactions

This compound can participate in coupling reactions, which are instrumental in forming carbon-carbon bonds to create more complex organic molecules. smolecule.com These reactions often involve organometallic reagents. The presence of the halogen substituents on the aromatic ring can influence the reactivity and outcome of these coupling processes. smolecule.com

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a key strategy for both improving the analytical detection of this compound and for facilitating further synthetic transformations.

The conversion of alkyl bromides to alkyl iodides via the Finkelstein reaction is a classic and efficient transformation. ambeed.comthermofisher.comgoogleapis.com This SN2 reaction involves treating the alkyl bromide with a solution of an iodide salt, typically sodium iodide or potassium iodide (KI), in a solvent like acetone where the resulting bromide salt (e.g., KBr) is poorly soluble. ambeed.comthermofisher.com The precipitation of the bromide salt drives the equilibrium towards the formation of the alkyl iodide. thermofisher.com

For benzyl halides, this reaction is particularly effective. googleapis.comnih.govsmolecule.com In the context of analytical derivatization, this compound can be converted to the more reactive 2,5-Dichlorobenzyl iodide in situ. Research has shown that heating a mixture of benzyl halides with potassium iodide at 60°C for 30 minutes effectively achieves this conversion prior to the addition of a derivatizing agent. cdnsciencepub.comcdnsciencepub.com This intermediate step is crucial as benzyl iodides exhibit higher reaction efficiency with nucleophilic derivatizing agents compared to their bromide or chloride counterparts. cdnsciencepub.com

Trace-level analysis of potentially genotoxic impurities like benzyl halides in pharmaceutical substances requires highly sensitive and specific methods. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common technique, but its effectiveness can be hampered by low UV absorbance of the analyte or interference from the drug matrix. google.com

To overcome these issues, pre-column derivatization with a UV-absorbing reagent is employed. 1-(4-Nitrophenyl)piperazine (4-NPP) has been identified as a novel and highly effective derivatizing agent for benzyl halides. cdnsciencepub.com The reaction of 4-NPP with a benzyl halide forms a derivative that possesses a strong chromophore. Crucially, this derivative exhibits a maximum UV absorbance at a significantly longer wavelength (around 392 nm), shifting it away from the typical absorption range of many drug substances and impurities, which minimizes matrix interference and provides a cleaner baseline. cdnsciencepub.com This method has been successfully developed for the analysis of several benzyl halides, demonstrating its utility for compounds with similar structures to this compound.

To ensure maximum reaction efficiency and obtain reliable analytical results, the parameters of the derivatization reaction must be optimized. Using a Design of Experiments (DoE) approach, researchers have systematically studied the influence of key factors on the derivatization of benzyl halides with 4-NPP following the in situ conversion to benzyl iodide with KI. google.comcdnsciencepub.com

The critical parameters investigated include the concentration of the derivatizing agent (4-NPP), reaction time, and reaction temperature. google.comcdnsciencepub.com The optimization studies revealed that the reaction proceeds efficiently under relatively mild conditions. The conversion of the bromide to the iodide is typically completed at 60°C in 30 minutes with a KI concentration of 40 mg/mL. cdnsciencepub.com The subsequent derivatization with 4-NPP is then carried out in a water bath, with optimal conditions generally found within a specific range of time and temperature, such as 60 minutes at 60°C. pearson.com

Table 2: Optimized Parameters for the Derivatization of Benzyl Halides for HPLC-UV Analysis

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Halide Exchange Reagent | Potassium Iodide (KI) | Converts benzyl bromides/chlorides to more reactive benzyl iodides. | cdnsciencepub.com |

| Halide Exchange Conditions | 40 mg/mL KI, 60°C, 30 min | Ensures complete conversion to the iodide intermediate. | cdnsciencepub.com |

| Derivatization Reagent | 1-(4-Nitrophenyl)piperazine (4-NPP) | Forms a derivative with strong UV absorbance at ~392 nm. | cdnsciencepub.com |

| Derivatization Conditions | Water bath, 60°C, 60 min | Optimized for achieving high reaction efficiency. | pearson.com |

Studies of Interaction with Solvents and Other Reagents

The choice of solvent is critical in reactions involving this compound as it can significantly influence reaction rates and even the course of the reaction. The stability of the transition state and the reactants is affected by various solvent properties. archive.org

In reactions with organometallic reagents like Grignard reagents, anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential. These solvents solvate the magnesium center, stabilizing the organometallic complex and preventing its decomposition by protic species like water.

For SN2 reactions, such as the Finkelstein reaction, polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred. ambeed.comthermofisher.com Acetone is particularly effective for reactions with sodium iodide because it readily dissolves the reactant (NaI) but not the product (NaBr or NaCl), thereby driving the reaction forward. thermofisher.com

A study on the reaction of benzyl bromide with piperazine (B1678402) in 12 different protic and aprotic solvents revealed that the reaction rate is influenced by the solvent's electrophilicity (E), hydrogen bond donor ability (α), and dipolarity/polarizability (π*). archive.org The analysis indicated that the transition state is more solvated than the reactants, primarily due to hydrogen bond donation and polarizability effects of the solvent, which tends to accelerate the reaction. archive.org Conversely, higher solvent electrophilicity was found to solvate the reactants more than the transition state, leading to a decrease in the reaction rate. archive.org This demonstrates the complex interplay of solvent-solute interactions in determining the reactivity of benzyl halides.

Applications in Advanced Chemical Synthesis and Material Science

Intermediate in Pharmaceutical Development

The reactivity of the bromomethyl group makes 2,5-Dichlorobenzyl bromide an effective alkylating agent, a characteristic heavily utilized in the construction of pharmacologically active molecules. smolecule.com It allows for the introduction of the 2,5-dichlorobenzyl moiety into various molecular scaffolds, significantly influencing the biological activity of the resulting compounds.

Synthesis of Bioactive Molecules (e.g., Functionalized-thiazines, 4,6-diarylpyrimidin-2(1H)-ones, 2-benzyloxybenzamides)

While dichlorobenzyl bromides are recognized as important intermediates for a variety of bioactive molecules, the literature often points to specific isomers for particular syntheses. For instance, the synthesis of functionalized nih.govacs.org-thiazines, 4,6-diarylpyrimidin-2(1H)-ones, and 2-benzyloxybenzamides has been explicitly described using the 2,6-dichlorobenzyl bromide isomer. acs.org These reactions typically involve the alkylation of a suitable nucleophile, such as a thiol, amine, or phenol, with the dichlorobenzyl bromide to form the desired carbon-sulfur, carbon-nitrogen, or carbon-oxygen bond, respectively. The principles of these syntheses are broadly applicable, and this compound can be expected to participate in similar reactions to yield the corresponding 2,5-dichloro-substituted derivatives.

Role in the Synthesis of Tetrahydroisoquinoline Sulfamates as Microtubule Disruptors

A significant application of this compound is in the synthesis of novel anticancer agents. nih.govnih.gov Researchers have developed potent microtubule disruptors based on the tetrahydroisoquinoline (THIQ) 6-O-sulfamate scaffold. nih.govnih.gov In this work, the 2,5-dichlorobenzyl group is introduced at the N2 position of the THIQ ring system. acs.org

This strategic modification, replacing previously studied methoxy (B1213986) groups with chloro substituents, was explored to create less polar and more lipophilic compounds, with the goal of improving their potency as microtubule disruptors. nih.govacs.org The synthesis involves the reaction of the parent THIQ with 2,5-dichlorobenzyl halide.

The resulting derivatives were evaluated for their antiproliferative and antitubulin activities. acs.org Notably, the 2',5'-dichlorobenzyl derivative, designated as compound 8c , was identified as a highly promising antiproliferative agent. nih.govnih.gov It exhibited potent activity against a range of tumor cell lines, with GI₅₀ values as low as 26 nM for OVCAR-3 cells and 90 nM in DU-145 cells. nih.govacs.org Furthermore, compound 8c was a very effective inhibitor of tubulin assembly, with an IC₅₀ of 0.98 μM, only about two-fold less potent than the well-known clinical microtubule disruptor, combretastatin (B1194345) A-4. nih.govacs.org

| Compound | Description | GI₅₀ (OVCAR-3) | Tubulin Polymerization IC₅₀ |

|---|---|---|---|

| 8c | 2',5'-dichlorobenzyl THIQ sulfamate (B1201201) derivative | 26 nM nih.govacs.org | 0.98 μM nih.govacs.org |

| Combretastatin A-4 | Reference microtubule disruptor | Not specified | ~0.5 μM acs.org |

Precursor for N-(2,5-dichlorobenzyl)-N-ethylglycine and Related Compounds

This compound serves as a key precursor for the synthesis of N-substituted amino acid derivatives, such as N-(2,5-dichlorobenzyl)-N-ethylglycine. While specific literature detailing the synthesis of this exact molecule is limited, its preparation would follow established chemical principles. The synthesis would involve the N-alkylation of N-ethylglycine or its corresponding ester with this compound. In this reaction, the nitrogen atom of the N-ethylglycine acts as a nucleophile, attacking the electrophilic benzylic carbon of the this compound and displacing the bromide ion. This forms a new carbon-nitrogen bond and yields the desired product. Such N-substituted glycine (B1666218) derivatives are important scaffolds in medicinal chemistry, often used to explore structure-activity relationships in the development of new therapeutic agents. A related compound, ethyl N-(6-amino-2,3-dichlorobenzyl)glycine, is a known intermediate in the synthesis of the drug Anagrelide, highlighting the importance of dichlorobenzyl-substituted glycine derivatives in pharmaceuticals. google.com

Intermediate in Agrochemical Synthesis

The utility of this compound extends into the agrochemical field, where it is used to synthesize compounds that help protect crops by controlling undesirable vegetation. smolecule.com

Development of Herbicidal Compounds (e.g., Bixlozone)

While the commercial herbicide Bixlozone is a 2,4-dichloro isomer, patent literature reveals that the corresponding 2,5-dichloro isomer, 2-[(2,5-dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone (termed "2,5-DC"), is also a potent herbicidal compound. googleapis.com The synthesis of this class of isoxazolidinone herbicides involves the benzylation of a 4,4-dimethyl-3-isoxazolidinone intermediate. For the 2,5-DC variant, this compound or a related halide is used as the key alkylating agent to introduce the 2,5-dichlorobenzyl group onto the nitrogen atom of the isoxazolidinone ring. googleapis.com These compounds have been shown to be effective in controlling a variety of grassy and broadleaf weeds. googleapis.com

Applications in Chemical Research

Beyond its specific roles in creating targeted pharmaceutical and agrochemical products, this compound is a versatile reagent in general chemical research. smolecule.comamericanchemicalsuppliers.com Its defined substitution pattern and predictable reactivity make it a useful tool for organic chemists seeking to introduce a dichlorinated aromatic moiety into a molecule.

A documented application in chemical synthesis is its use in the chemoselective alkylation of hydroxyl groups. For example, this compound has been used to synthesize methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate. smolecule.comscientificlabs.com This reaction demonstrates its utility in selectively modifying one functional group in the presence of others, a crucial capability in multi-step organic synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Functionalized nih.govacs.org-thiazines |

| 4,6-diarylpyrimidin-2(1H)-ones |

| 2-benzyloxybenzamides |

| Tetrahydroisoquinoline Sulfamates |

| Combretastatin A-4 |

| N-(2,5-dichlorobenzyl)-N-ethylglycine |

| N-ethylglycine |

| Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine |

| Anagrelide |

| Bixlozone |

| 2-[(2,5-dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone |

| Methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate |

| Methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate |

Utilization in Laboratories for Organic Chemistry Investigations

In the realm of organic chemistry, this compound serves as a valuable building block for the synthesis of a diverse range of organic molecules, particularly those with potential biological activity. Its primary role is as an alkylating agent, where the bromine atom is displaced by a nucleophile to introduce the 2,5-dichlorobenzyl moiety into a target molecule.

One of the key areas of investigation is the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. The introduction of a 2,5-dichlorobenzyl group can significantly influence the biological activity of a heterocyclic scaffold. Research into the synthesis of novel heterocyclic compounds often involves the reaction of this compound with various nucleophilic heterocyclic systems, such as imidazoles, triazoles, and pyrazoles, to yield N-alkylated products. The resulting compounds are then typically screened for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

A notable example of the application of a closely related isomer is in the development of novel antifungal agents. Studies have shown that 3,5-dichlorobenzyl ester derivatives exhibit significant antifungal activity. These compounds are synthesized by the esterification of various carboxylic acids with 3,5-dichlorobenzyl alcohol, a derivative of the corresponding benzyl (B1604629) bromide. This suggests that the dichlorobenzyl moiety is a key pharmacophore, and similar derivatives prepared from this compound could also exhibit potent biological effects. The investigation of such compounds is an active area of research in the quest for new and effective therapeutic agents.

The following table provides a representative overview of the types of organic reactions where this compound can be employed as a key reagent in a laboratory setting.

| Reaction Type | Nucleophile/Substrate | Product Class | Potential Application |

| N-Alkylation | Imidazole, Triazole, Pyrazole (B372694) | N-(2,5-dichlorobenzyl)heterocycles | Medicinal Chemistry, Agrochemicals |

| O-Alkylation | Phenols, Alcohols | 2,5-dichlorobenzyl ethers | Synthesis of complex organic molecules |

| S-Alkylation | Thiols, Thiophenols | 2,5-dichlorobenzyl thioethers | Material Science, Organic Synthesis |

| C-Alkylation | Enolates, Organometallic reagents | Carbon-carbon bond formation | Synthesis of complex organic molecules |

| Esterification (indirectly) | Carboxylic acids (via the alcohol) | 2,5-dichlorobenzyl esters | Medicinal Chemistry |

Exploration in Material Science Research

The unique electronic and structural properties conferred by the 2,5-dichlorobenzyl group make this compound an attractive candidate for the synthesis of novel functional materials. Its applications in this field are primarily centered around the development of polymers and liquid crystals with tailored properties.

In polymer chemistry, this compound can be utilized as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. By using this compound as an initiator, a polymer chain can be grown from the benzylic carbon, resulting in a polymer with a 2,5-dichlorophenyl end-group. This end-group can influence the polymer's properties, such as its thermal stability, solubility, and self-assembly behavior. Furthermore, the presence of the chlorine atoms on the phenyl ring provides sites for further post-polymerization modification, allowing for the creation of even more complex and functional polymeric materials.

Another area of exploration in material science is the synthesis of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies, such as LCD screens. The rigid and anisotropic nature of the 2,5-dichlorophenyl group makes it a suitable component for the core structure of liquid crystalline molecules. By incorporating the 2,5-dichlorobenzyl moiety into a larger molecular framework, it is possible to design new liquid crystalline materials with specific mesophase behaviors and electro-optical properties. The synthesis of such molecules often involves the reaction of this compound with other aromatic or alicyclic building blocks to create the desired molecular architecture.

The table below summarizes the potential applications of this compound in material science research.

| Application Area | Synthetic Role | Resulting Material | Potential Properties/Functionality |

| Polymer Synthesis | Initiator for ATRP | End-functionalized polymers | Modified thermal stability, solubility, self-assembly |

| Polymer Synthesis | Monomer precursor | Functional polymers | Tailored optical or electronic properties |

| Liquid Crystal Synthesis | Core structural component | Novel liquid crystals | Specific mesophase behavior, electro-optical properties |

| Functional Surfaces | Surface modification agent | Modified surfaces | Altered wettability, adhesion, or biocompatibility |

Toxicological Research and Biological Interactions

Biological Activity and Antimicrobial Research

The biological activity of halogenated benzyl (B1604629) compounds has been a subject of interest, particularly concerning their antimicrobial properties. While 2,5-Dichlorobenzyl bromide is primarily a synthetic precursor, its structural motifs are found in molecules with established biological effects.

This compound serves as a key building block in organic synthesis for creating more complex molecules with potential therapeutic applications. Research indicates its use in developing antimicrobial formulations smolecule.com. Its reactivity, due to the benzylic bromide, allows for its incorporation into various molecular scaffolds. For instance, it can be used in the alkylation of pyrazole (B372694) structures to create derivatives, some of which are investigated for their biological activities evitachem.com. The dichlorobenzyl group is a feature in compounds designed to act as enzyme inhibitors or receptor modulators, suggesting that derivatives of this compound are actively explored in the synthesis of new antimicrobial agents evitachem.com.

Direct studies on the antibacterial properties of this compound are not extensively documented in scientific literature. However, significant research has been conducted on the closely related compound, 2,4-Dichlorobenzyl alcohol (DCBA), which is a mild antiseptic used to treat mouth and throat infections wikipedia.org. The findings for DCBA provide insight into the potential antimicrobial action of the dichlorobenzyl moiety.

DCBA, often combined with another antiseptic, amylmetacresol (B1666032) (AMC), has demonstrated a broad spectrum of bactericidal activity against a range of pathogens responsible for pharyngitis (sore throat) dovepress.com. The proposed mechanism of action for DCBA is not fully understood but is thought to involve the denaturation of external proteins and the rearrangement of their tertiary structures, leading to microbial cell death drugbank.comnih.gov. It is also suggested that it disrupts bacterial cell membranes medtigo.com. This action is effective against both bacteria and certain viruses associated with common colds and throat infections nih.govchemicalbook.com.

In vitro studies have quantified the bactericidal efficacy of AMC/DCBA lozenges against several oropharyngeal bacteria. Bactericidal activity, measured by the reduction in colony-forming units (CFUs), was observed against all tested organisms within minutes nih.gov.

Table 1: In Vitro Bactericidal Activity of AMC/DCBA Lozenges Against Oropharyngeal Pathogens

| Bacterial Species | Time to Achieve >3 log10 Reduction in CFUs |

|---|---|

| Streptococcus pyogenes | 1 minute |

| Haemophilus influenzae | 1 minute |

| Arcanobacterium haemolyticum | 1 minute |

| Fusobacterium necrophorum | 1 minute |

| Streptococcus dysgalactiae | 5 minutes |

| Moraxella catarrhalis | 5 minutes |

| Staphylococcus aureus | 10 minutes |

Source: Based on data from Matthews D, et al., 2018. nih.gov

Further research evaluated the minimum inhibitory concentrations (MICs) of dichlorobenzyl alcohol against microorganisms found in dental plaque. The results showed that the compound could inhibit the growth of potential periodontal pathogens at concentrations achievable in saliva after using a dentifrice containing it medicaljournalssweden.se.

Table 2: Minimum Inhibitory Concentrations (MICs) of Dichlorobenzyl Alcohol for Selected Dental Plaque Microorganisms

| Microbial Species | MIC (μM) |

|---|---|

| Porphyromonas gingivalis | 1,446 |

| Treponema socranskii (two strains) | 1,446 |

| Candida albicans | 1,446 |

| Other tested organisms | 2,892 to 5,784 |

Source: Based on data from Østergaard E, 1994. medicaljournalssweden.se

Mechanistic Toxicology Studies

The mechanisms through which dichlorinated benzyl compounds interact with biological systems are multifaceted. Research, primarily on related compounds, points towards interactions with key enzyme systems and modulation of cellular pathways.

Cytochrome P450 Enzymes: The cytochrome P450 (CYP) superfamily of enzymes is crucial for metabolizing a wide range of compounds. Studies have shown that benzyl alcohol can inhibit CYP enzymes, which is a primary mechanism by which it protects against acetaminophen-induced hepatotoxicity in mice nih.gov. Furthermore, derivatives such as 1-(3,5-Dichlorobenzyl)piperidin-4-ol are known to be metabolized by liver CYP enzymes . This suggests that this compound and its metabolites are likely to interact with the CYP450 system, potentially influencing the metabolism of other substances.

Methionine Aminopeptidase (MetAP): Methionine aminopeptidases are essential metalloenzymes in bacteria that cleave the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation nih.gov. Because this process is vital for bacterial survival, MetAP is a promising target for novel antibacterial drugs. Research on MetAP inhibitors has shown that a 2,4-dichloro-benzyl derivative is an effective inhibitor of MetAP from Acinetobacter baumannii and Mycobacterium tuberculosis nih.gov. This finding highlights a specific molecular target through which dichlorobenzyl-containing compounds could exert their antibacterial effects.

Redox Reactions: Dichlorobenzyl compounds can participate in oxidation-reduction (redox) reactions. A study on N-(2,6-dichlorobenzyl)-3-(o-formylbenzoyl)-1,4-dihydropyridine demonstrated an intramolecular photochemical redox reaction rsc.org. The hydroxyl group in dichlorobenzyl alcohols is also susceptible to oxidation, forming aldehydes or carboxylic acids . This reactivity is fundamental to their chemical transformations and potential biological interactions.

Cell Signaling via MAPKs: The Mitogen-Activated Protein Kinase (MAPK) pathways are central to regulating cell processes like proliferation, differentiation, and apoptosis. While direct evidence for this compound is lacking, some suppliers of research chemicals categorize 2,4-Dichlorobenzyl alcohol as a compound related to the MAPK/ERK signaling pathway, suggesting a potential, albeit unconfirmed, link medchemexpress.commedchemexpress.com. More concretely, a study on a 2,6-dichlorobenzoyl derivative found that it could modulate the alternative splicing of various gene transcripts, including those for apoptotic proteins and histone demethylases, which are intricately linked with major cell signaling pathways nih.gov.

Specific neuropharmacological data for this compound is limited. However, the related compound, dichlorobenzyl alcohol, is known to possess local anesthetic properties, which are a key aspect of its efficacy in relieving sore throat pain drugbank.comchemicalbook.comnih.gov. This anesthetic action is thought to result from the blockade of voltage-gated sodium channels in a manner similar to other local anesthetics drugbank.comnih.govhpra.ie. This interaction prevents the transmission of pain signals along nerve fibers, demonstrating a clear neuropharmacological effect.

Dose-Response Phenomena in Toxicology

Hormesis is a toxicological phenomenon describing a biphasic or two-phased dose-response relationship to a substance or stressor. wikipedia.org This response is characterized by a low-dose stimulation or beneficial effect and a high-dose inhibitory or toxic effect. wikipedia.org While the hormesis model is a subject of ongoing discussion in toxicology, it challenges traditional linear or threshold models of risk assessment by suggesting that low levels of exposure to certain agents can induce a favorable adaptive response. researchgate.netnih.gov

The quantitative characteristics of hormetic responses are often modest, with the peak stimulatory effect typically ranging from 30% to 60% above the control group. nih.govmdpi.com This stimulation phase generally occurs within a 5- to 100-fold dose range below the threshold where inhibitory effects begin. mdpi.com Hormesis has been observed across a wide array of biological models, endpoints, and chemical classes, suggesting a generalizable phenomenon. embopress.org

Although specific studies on this compound and hormesis are not prominent, research on related halogenated organic pollutants (HOPs) provides relevant examples. A study on the effects of certain HOPs on the cyanobacterium Microcystis aeruginosa demonstrated that single quinolones and dechloranes induced significant hormetic effects, promoting the organism's proliferation at low concentrations. nih.gov This stimulatory effect was linked to an adaptive response mechanism. nih.gov The concept of hormesis has been documented for various chemical classes, including disinfectants, hydrocarbons, heavy metals, and fungicides, indicating its relevance for assessing the environmental and biological impact of chemical stressors. nih.gov

Table 1: Examples of Hormetic Responses in Toxicological Studies

| Agent/Stressor Class | Organism/System | Observed Effect at Low Dose | Observed Effect at High Dose | Reference |

| Halogenated Organic Pollutants (HOPs) | Microcystis aeruginosa | Stimulation of proliferation | Inhibition of proliferation | nih.gov |

| Berberine (Isoquinoline Alkaloid) | Phaeochromocytoma cell line (PC-12) | Increased cell viability (by up to 40%) | Inhibition of cell viability | mdpi.com |

| Disinfectants (e.g., QACs) | Various microorganisms | Stimulation of growth | Inhibition of growth/disinfection | nih.gov |

| Ionizing Radiation | A-bomb survivors | Lower cancer mortality than average | Shortened lifespan, increased cancer mortality | wikipedia.org |

The stimulatory phase in a hormetic response is considered an expression of an adaptive mechanism. wikipedia.org At a molecular level, exposure to a low-dose stressor can trigger a compensatory or overcompensatory biological response that enhances the organism's resilience. nih.gov These adaptive processes are fundamental to how biological systems cope with and acclimate to adverse environmental conditions. mdpi.com

A clear example of an adaptive molecular response comes from research on halogenated organic pollutants and Microcystis aeruginosa. In this case, the hormetic stimulation of growth at low pollutant concentrations was linked to an accelerated replication of DNA. nih.gov This was considered to stem from a moderate increase in intracellular reactive oxygen species (ROS), which acted as a signaling molecule to trigger this adaptive response. nih.gov However, at higher concentrations, a sharp rise in ROS produced a synergistic toxic action, overwhelming the adaptive capacity and leading to inhibition. nih.gov

This illustrates a key principle of adaptive responses: a mild level of stress can activate protective pathways, but a high level of the same stressor leads to cellular damage. The concept extends to "transhormesis," where exposure to one compound can induce an adaptive response that provides protection against a different stressor, highlighting the dynamic and interconnected nature of cellular defense mechanisms. mdpi.com

Assessment of Genotoxicity and Impurity Control

This compound belongs to the class of benzyl halides, which are frequently used as reactive intermediates and alkylating agents in the synthesis of active pharmaceutical ingredients (APIs). nih.govresearchgate.nettriphasepharmasolutions.com Due to their chemical nature, benzyl halides are a subject of significant concern for regulatory agencies and pharmaceutical manufacturers. rsc.org They are classified as potential genotoxic impurities (PGIs). nih.govrsc.org

Genotoxicity refers to any harmful change to an organism's genetic material (DNA). intertek.comaifa.gov.it Compounds like benzyl halides are electrophilic agents that can react with nucleophilic sites on DNA, leading to mutations and potentially carcinogenesis. triphasepharmasolutions.comintertek.com The presence of such reactive functional groups serves as a "structural alert," flagging the compound for potential genotoxicity. intertek.com

Because of this risk, regulatory guidelines, such as those from the ICH, mandate strict control over the levels of PGIs in drug substances. intertek.com These impurities must be monitored and limited to trace levels, often in the parts-per-million (ppm) range, to ensure patient safety. intertek.comchromatographyonline.com The control of benzyl halides and other organohalide alkylating agents is a critical aspect of drug development and manufacturing to ensure that residues are either eliminated or minimized to a level that does not pose a significant safety risk. nih.gov

The requirement to quantify benzyl halides at trace levels in APIs presents significant analytical challenges. nih.gov The primary difficulty lies in achieving sufficient sensitivity and selectivity to detect ppm-level impurities within a complex drug substance matrix. researchgate.netrsc.org The most established analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netchromatographyonline.com

Gas Chromatography (GC) is often the preferred method for volatile impurities like some alkyl and benzyl halides. aifa.gov.it Headspace sampling (HS-GC) is a common technique, although it may be less suitable for higher-boiling benzyl halides. rsc.org Coupling GC with a Mass Spectrometry (MS) detector provides high sensitivity and specificity, allowing for reliable trace-level detection. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is widely used for non-volatile impurities. aifa.gov.it However, many benzyl halides lack a strong chromophore, making standard UV detection difficult at trace levels. researchgate.netrsc.org To overcome this, chemical derivatization is frequently employed. rsc.orgresearchgate.netrsc.org This process involves reacting the benzyl halide with a reagent to form a derivative that has strong UV absorbance or fluorescence, significantly enhancing detection sensitivity. researchgate.netscispace.com For instance, 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) has been used as a derivatization reagent that shifts the absorbance of benzyl halide derivatives to a wavelength where interference from the API matrix is minimized. researchgate.netrsc.org To improve the derivatization efficiency of less reactive benzyl chlorides, an initial conversion to more reactive benzyl iodides using potassium iodide can be performed. rsc.orgresearchgate.netrsc.org

Table 2: Analytical Methods for Trace Analysis of Benzyl Halides

| Technique | Detector | Principle | Common Applications & Considerations | Reference |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Separates volatile compounds based on their physical and chemical properties. MS provides mass-to-charge ratio for high specificity and sensitivity. | Considered a preferred technique for many genotoxic impurities, including halides. aifa.gov.it Suitable for volatile and semi-volatile benzyl halides. | researchgate.netchromatographyonline.comresearchgate.netnih.gov |

| GC | Flame Ionization Detector (FID) | Responds to compounds containing carbon. Less specific than MS. | Commonly used but may lack the required sensitivity and specificity for trace PGI analysis without excellent separation from the matrix. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis Detector | Separates compounds in a liquid mobile phase. UV detection relies on the analyte's ability to absorb light. | Often requires derivatization to enhance sensitivity for benzyl halides. researchgate.netrsc.org A new method uses 1-(4-NTP) piperazine as a derivatization reagent. researchgate.netrsc.org | aifa.gov.itresearchgate.netrsc.org |

| HPLC | Mass Spectrometry (MS) | Combines the separation power of LC with the detection specificity of MS. | Provides high sensitivity and specificity, reducing the need for derivatization in some cases and achieving low detection limits. | chromatographyonline.comresearchgate.net |

Environmental Research and Safety Considerations in Academia

Environmental Fate and Transport Studies (Academic Focus)

Limited specific data is available on the environmental fate and transport of 2,5-dichlorobenzyl bromide. However, by examining its structural analogues and general principles of environmental chemistry, its behavior can be inferred.

The persistence of this compound in soil is a complex issue governed by several factors including soil type, organic matter content, microbial activity, temperature, and moisture. While specific studies on this compound are lacking, research on structurally similar compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) provides some insights. Microbial degradation is a major pathway for the breakdown of such chlorinated aromatic compounds in soil. juniperpublishers.com However, the half-life can vary significantly, ranging from days to much longer in cold, dry, or microbially inactive soils. juniperpublishers.com For instance, the herbicide aminopyralid, which also has a chlorinated pyridine (B92270) ring, has reported half-life values in soil ranging from 8.2 to 10.6 days in field trials. researchgate.net Given the presence of two chlorine atoms on the benzene (B151609) ring, this compound is expected to be relatively persistent. Its low water solubility suggests that leaching into groundwater may be limited, with the compound likely adsorbing to soil particles. chemicalbook.com

Research on Handling and Storage for Academic Settings

Proper handling and storage procedures are critical to ensure the safety of researchers working with this compound in an academic laboratory.

The bromine atom in the benzyl (B1604629) position of this compound is highly reactive towards nucleophiles. smolecule.com It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles commonly found in a laboratory setting, such as amines, alcohols, and thiols, leading to the formation of various derivatives. smolecule.com This reactivity necessitates careful consideration when choosing solvents and reaction partners. For instance, it is known to react with amines and alcohols. smolecule.com It is also incompatible with bases, metals, and should be protected from moisture as it can react with water. thermofisher.com

While this compound itself is not considered highly flammable, it is a combustible solid. chemicalbook.com It may decompose upon heating, producing corrosive and toxic fumes, including hydrogen bromide and hydrogen chloride gas. chemicalbook.comthermofisher.com Although it has a flash point of 125°C, it is important to avoid open flames and other ignition sources in its vicinity. chemicalbook.com In case of a fire, appropriate extinguishing agents for the surrounding fire should be used, but a solid water stream should be avoided as it may scatter and spread the fire. thermofisher.com

Academic Research on Waste Management and Disposal Protocols

The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Due to its hazardous nature, this compound is classified as a hazardous waste. auburn.edu As a corrosive solid, it falls under specific waste categories that require careful handling and disposal. thermofisher.comcymitquimica.com Standard laboratory practice dictates that all chemical waste, including this compound, must be collected for proper disposal and not be drain-disposed. columbia.edu

Waste containing this compound should be segregated from other waste streams and collected in clearly labeled, sealed containers. ptb.deunc.edu Solid waste can be collected in double-lined cardboard boxes. unc.edu For spills, the material should be absorbed with dry earth, sand, or another non-combustible material and transferred to a suitable container for disposal. chemicalbook.com It is important to prevent the material from entering drains or waterways. cymitquimica.com

Empty containers that once held this compound must also be treated as hazardous waste unless they have been properly decontaminated. auburn.edu A common decontamination procedure involves triple-rinsing the container with a suitable solvent, with the rinsate being collected as hazardous waste. auburn.edu Alternatively, containers can be decontaminated with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by water. cymitquimica.com

The ultimate disposal of this compound waste typically involves high-temperature incineration at a licensed hazardous waste facility. ptb.de This process ensures the complete destruction of the compound, converting it into less harmful substances. ptb.de

Development of Green Chemistry Approaches in Synthesis to Minimize Byproducts

The synthesis of benzyl bromides, including this compound, has traditionally involved methods that are now considered environmentally unfavorable. researchgate.netrsc.org Conventional radical bromination of toluene (B28343) derivatives often utilized molecular bromine (Br₂) with thermal or photochemical initiation, or N-bromosuccinimide (NBS) with a radical initiator. researchgate.net However, these methods present significant drawbacks. The use of molecular bromine is hazardous due to its toxicity and high vapor pressure, and it suffers from low atom efficiency as hydrogen bromide (HBr) is generated as a byproduct. researchgate.net Similarly, NBS-mediated reactions can lead to substantial solvent waste due to the limited solubility of the reagent. rsc.org

In line with the principles of green chemistry, significant research has focused on developing safer and more sustainable synthetic routes. A prominent approach is the in situ generation of bromine, which avoids the direct handling of hazardous Br₂. rsc.org These "bromine-less" methods typically involve the oxidation of a bromide source, such as hydrobromic acid (HBr) or sodium bromide (NaBr), with an environmentally benign oxidant. researchgate.netresearchgate.net

Recent advancements have highlighted photocatalytic oxidative bromination as a particularly green and safe process. researchgate.netacs.org One such system employs hydrogen peroxide (H₂O₂) as the oxidant and HBr as the bromine source. researchgate.netacs.org This protocol is highly advantageous due to the low cost of the reagents and the fact that water is the only byproduct, thus minimizing environmental impact. researchgate.netresearchgate.net Studies on the related isomer, 2,6-dichlorobenzyl bromide, demonstrate the efficacy of this method. For instance, by using a microchannel reactor under light irradiation, the photocatalytic benzylic bromination of 2,6-dichlorotoluene (B125461) with H₂O₂ and HBr achieved a high conversion rate and yield, showcasing a process that is economical, safe, and environmentally friendly. researchgate.netacs.org

Another green alternative involves using sodium bromate (B103136) (NaBrO₃) as a crystalline, stable, and safer oxidant compared to H₂O₂. rsc.org The development of a NaBrO₃/HBr bromine generator in a continuous flow photochemical reactor has been reported for the synthesis of 2,6-dichlorobenzyl bromide. rsc.orgrsc.org This system demonstrates exceptional mass efficiency, especially when incorporating HBr recycling from the reaction's byproduct stream. rsc.org The intensification of this process, including the removal of organic solvents, has led to a significant reduction in the Process Mass Intensity (PMI), a key metric in green chemistry that measures waste. rsc.orgrsc.org

Table 1: Comparison of Bromination Methods for Dichlorotoluene Derivatives

| Method | Brominating Agent/System | Typical Byproducts | Environmental/Safety Considerations |

|---|---|---|---|

| Traditional | Molecular Bromine (Br₂) | Hydrogen Bromide (HBr) | Toxic, volatile reagent; low atom efficiency. researchgate.net |

| Traditional | N-Bromosuccinimide (NBS) | Succinimide | High solvent wastage due to low solubility. rsc.org |

| Green Chemistry | H₂O₂ / HBr (Photocatalytic) | Water (H₂O) | Low-cost reagents; environmentally benign byproduct; potential explosion risk in batch reactors, mitigated by flow chemistry. researchgate.netresearchgate.netacs.org |

| Green Chemistry | NaBrO₃ / HBr (Photocatalytic Flow) | NaBr, H₂O | Stable, crystalline oxidant; enables HBr recycling, high mass efficiency, and reduced waste (low PMI). rsc.orgrsc.org |

Consideration of Environmental Impact of Reagents and Protocols

The primary environmental concern in traditional benzylic bromination protocols is the nature of the brominating agent itself. Molecular bromine is highly toxic and poses risks during transport and storage. researchgate.net Its reaction generates HBr as a byproduct, resulting in a 50% atom economy for the bromine atom, which is inefficient. researchgate.netresearchgate.net While N-bromosuccinimide (NBS) is a safer solid reagent, its use often requires large volumes of solvents, contributing significantly to the process mass intensity (PMI) and generating organic waste. rsc.org

In contrast, "green" protocols are designed to mitigate these issues. The H₂O₂/HBr system is a prime example of a more environmentally friendly approach. Hydrogen peroxide is a strong oxidant whose primary byproduct is water, making it a clean reagent. researchgate.net This system achieves 100% atom efficiency for the bromine source, a significant improvement over using Br₂. researchgate.net The use of aqueous solutions of H₂O₂ and HBr can also reduce the need for hazardous organic solvents. acs.org

The choice of solvent is another critical factor. While chlorinated solvents have been used in some bromination reactions, efforts are being made to replace them with more environmentally benign alternatives like methyl pivalate. researchgate.net Research into the continuous flow synthesis of 2,6-dichlorobenzyl bromide has even achieved an organic solvent-free preparation, drastically improving the environmental profile of the process. rsc.orgrsc.org

Furthermore, the adoption of flow chemistry and microchannel reactors has a positive environmental impact. These technologies allow for highly controlled reaction conditions, which can increase selectivity and reduce the formation of unwanted, potentially hazardous byproducts. acs.org They also enhance safety by minimizing the reaction volume, thus lowering the risk associated with highly exothermic reactions or the handling of unstable intermediates. acs.org By improving energy efficiency and reducing waste, these protocols align with the core tenets of green chemistry. rsc.orgrsc.org The contamination of water and soil by hazardous organic compounds, including aromatic halides, can adversely affect aquatic organisms and groundwater quality, underscoring the importance of adopting these cleaner and more efficient synthetic protocols. researchgate.net

Regulatory and Research Guidelines for Handling Aromatic Halides

The handling of aromatic halides, such as this compound, in an academic research setting is governed by a framework of regulatory and institutional guidelines designed to ensure personnel safety and environmental protection. These compounds are treated as potentially hazardous substances due to their chemical reactivity and possible toxicity. ontosight.aiiitk.ac.in

General Safety and Handling Protocols: Standard laboratory safety protocols are the first line of defense. This includes the mandatory use of personal protective equipment (PPE), such as safety goggles or a face shield to protect against splashes, chemical-resistant gloves (e.g., thick nitrile or multi-hazard gloves), and a laboratory coat. nih.gov All work with aromatic halides should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. ontosight.aiiitk.ac.in

Hazard Control and Risk Assessment: A key principle in modern chemical safety is the hierarchy of controls, which prioritizes eliminating hazards or substituting them with less hazardous alternatives whenever possible. nih.gov Before any procedure, a thorough risk assessment and the development of a specific written Standard Operating Procedure (SOP) are often required, especially for substances that are particularly hazardous, such as potential carcinogens, mutagens, or teratogens. nih.govtamu.edu This involves consulting the Safety Data Sheet (SDS) to understand the specific hazards of the chemical. nih.gov

Regulatory Frameworks: In various regions, chemical handling is subject to specific regulations. In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires the registration and management of chemical substances. orbray.com In the United States, guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) provide standards for chemical handling in the workplace, including laboratories. ontosight.ai In the United Kingdom, the Control of Substances Hazardous to Health (COSHH) regulations mandate employers to control substances that are hazardous to health. tamu.edu These frameworks require proper labeling, storage, and waste disposal procedures. nih.govtamu.edu

Waste Disposal: Proper disposal of aromatic halides and associated chemical waste is crucial to prevent environmental contamination. ontosight.aiiitk.ac.in Waste should be segregated according to institutional and local regulations, and typically disposed of as hazardous waste, often through incineration or a certified hazardous waste landfill. iitk.ac.in

Training and Emergency Preparedness: All personnel handling aromatic halides must receive adequate training on the specific chemicals and processes involved. nih.gov Laboratories must be equipped with emergency resources, including safety showers, eyewash stations, and appropriate spill kits. nih.gov Procedures for responding to chemical spills and exposures must be clearly established and understood by all researchers. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2,5-dichlorobenzyl bromide in academic research?

Answer:

The primary method involves halogen exchange or nucleophilic substitution. For example:

- Quaternization reactions : Reacting this compound with pyridine derivatives at elevated temperatures (e.g., 60°C for 12 days) yields quaternary ammonium salts, though yields may vary (e.g., 30% in pyridinium bromide synthesis) .

- Esterification : Sodium carbonate-assisted reactions in polar solvents like DMSO can minimize side reactions (e.g., alkylation of heterocycles), improving purity .

Key parameters : Temperature (60–140°C), stoichiometric excess of bromide, and solvent polarity (DMF or DMSO preferred).

Basic: How can residual this compound be quantified in drug intermediates?

Answer:

A validated HPLC-UV derivatization method is recommended:

- Derivatization : React with nucleophilic agents (e.g., 1-(4-nitrophenyl)piperazine) to form UV-active adducts.

- Conditions : C18 column, mobile phase (acetonitrile/water gradient), detection at 254 nm.

- Validation : LOD (0.1 ppm), LOQ (0.3 ppm), linearity (R² > 0.999) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Keep in dry, corrosion-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .

- PPE : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and skin-irritating properties.

- Spill management : Neutralize with sodium thiosulfate to eliminate bromide residues .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in esterification?

Answer:

- Steric effects : The 2,5-dichloro substitution reduces steric hindrance compared to 2,6-dichloro analogs, facilitating nucleophilic attack at the benzylic position.

- Electronic effects : Electron-withdrawing Cl groups increase electrophilicity of the benzyl carbon, accelerating SN2 reactions.

Example : Esterification of leucovorin with 2,6-dichlorobenzyl bromide achieves >90% conversion in 4 hours ; similar reactivity is expected for 2,5-dichloro derivatives under optimized conditions.

Advanced: How can stability issues of this compound under photochemical conditions be mitigated?

Answer:

- Light sensitivity : Use amber glassware or opaque reactors to prevent photodecomposition.

- Moisture control : Employ molecular sieves or anhydrous solvents (e.g., DCM) to suppress hydrolysis.

Case study : Continuous-flow bromination with in situ Br₂ generation minimizes degradation, achieving >95% purity in 15 seconds .

Advanced: What mechanistic insights explain side-product formation in reactions involving this compound?

Answer:

- Competing pathways : Under acidic conditions (pH = 1), trace H₂O₂ or O₂ can oxidize the benzyl bromide to benzaldehyde or dibromo derivatives .